molecular formula C23H31N3O3S B11307563 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11307563
M. Wt: 429.6 g/mol
InChI Key: UJUMBLBMVWENAZ-UHFFFAOYSA-N
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Description

2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a piperidine sulfonyl group and a tetrahydrophthalazinone core

Preparation Methods

The synthesis of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves a multi-step process. The synthetic route often starts with the preparation of the piperidine sulfonyl intermediate, followed by its coupling with the tetrahydrophthalazinone core. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine sulfonyl group is known to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other piperidine sulfonyl derivatives and tetrahydrophthalazinone analogs. Compared to these compounds, 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

2-ethyl-4-(4-ethyl-3-piperidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C23H31N3O3S/c1-3-17-12-13-18(16-21(17)30(28,29)25-14-8-5-9-15-25)22-19-10-6-7-11-20(19)23(27)26(4-2)24-22/h12-13,16H,3-11,14-15H2,1-2H3

InChI Key

UJUMBLBMVWENAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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